N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide
Description
The compound N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide features a benzamide core substituted with a 3-chlorophenylmethyl group and a quinazolinone scaffold modified with morpholine and sulfanylidene moieties. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with reported analogs, enabling hypothesis-driven comparisons.
Properties
Molecular Formula |
C27H25ClN4O3S |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C27H25ClN4O3S/c28-21-3-1-2-19(14-21)16-29-25(33)20-6-4-18(5-7-20)17-32-26(34)23-15-22(31-10-12-35-13-11-31)8-9-24(23)30-27(32)36/h1-9,14-15H,10-13,16-17H2,(H,29,33)(H,30,36) |
InChI Key |
SQIBIFYNANOMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Biological Activity
N-[(3-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is C27H25ClN4O3S, and it has a molecular weight of 521.0 g/mol. This compound contains structural features that suggest various biological activities, particularly in the realms of antibacterial, anticancer, and enzyme inhibition.
Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing the quinazoline core have shown promising results against several bacterial strains. The compound's ability to inhibit bacterial growth is hypothesized to be linked to its interaction with bacterial enzymes or cellular components.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain Tested | Activity Level | Reference |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | |
| Compound B | Bacillus subtilis | Strong | |
| N-[3-chlorophenyl]methyl-benzamide | E. coli | Weak |
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, both of which are crucial in various biological processes.
Table 2: Enzyme Inhibition Potency
Case Studies
- Anticancer Properties : In a recent study, compounds similar to this compound were evaluated for their anticancer properties. The results showed that these compounds could induce apoptosis in cancer cells via the modulation of specific signaling pathways.
- Protein Binding Studies : Binding interactions with bovine serum albumin (BSA) were assessed using fluorescence quenching methods. The results indicated that the compound binds effectively to BSA, suggesting potential for drug delivery applications.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Key Enzymes : By inhibiting enzymes like AChE and urease, the compound may disrupt critical metabolic pathways in pathogens.
- Interaction with Cellular Targets : The presence of the morpholine and quinazoline moieties suggests that the compound may interact with various cellular targets, potentially leading to altered cellular signaling and function.
Comparison with Similar Compounds
Ca²⁺-ATPase Inhibitors: NF1442 and NF1058
NF1442 and NF1058 are 7-chloro-4-aminoquinoline derivatives with 3-chlorophenyl and piperazine/pyrrolidine substituents. Both exhibit potent inhibition of SERCA1 (Ca²⁺-ATPase), with IC₅₀ values of 1.3 µM and 8.0 µM, respectively .
- Structural Similarities : The 3-chlorophenyl group and nitrogen-rich heterocycles (morpholine in the target compound vs. piperazine/pyrrolidine in NF1442/NF1058) suggest shared targeting of ATPase-like enzymes.
- Key Differences: The target compound’s sulfanylidene and benzamide groups may alter binding kinetics or specificity compared to NF1442/NF1058’s quinoline core.
iNOS/NO Pathway Inhibitors
Thiazolidine derivatives with 3-chlorophenyl substituents, such as (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide, inhibit nitric oxide (NO) production and iNOS activity in macrophages (IC₅₀: 25.2–45.6 µM) . Another analog, 5-benzylidenethiazolidine-2,4-dione, shows stronger iNOS suppression (IC₅₀: 8.66 µM) .
Anti-inflammatory Quinazolinone Derivatives
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrates anti-inflammatory activity surpassing Diclofenac in preclinical models, with reduced ulcerogenic risk compared to aspirin .
- Structural Overlap: The shared quinazolinone scaffold suggests the target compound could similarly modulate inflammatory pathways. The morpholine and sulfanylidene groups may enhance solubility or target engagement.
Mechanistic and Structural Insights
- Morpholine vs. Piperazine/Pyrrolidine : The morpholine ring in the target compound may enhance metabolic stability compared to NF1442/NF1058’s piperazine/pyrrolidine groups, which are prone to oxidation .
- Sulfanylidene Group : This moiety could introduce redox-modulating properties or influence hydrogen bonding in enzyme active sites, differentiating it from analogs like thiazolidines or quinazolines.
- 3-Chlorophenylmethyl Substitution : Common across multiple analogs, this group likely contributes to hydrophobic interactions in target binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
